molecular formula C14H13N3O4S B11185331 4-cyanobenzyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

4-cyanobenzyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Cat. No.: B11185331
M. Wt: 319.34 g/mol
InChI Key: YOLPKZGXOLUKGX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-cyanobenzyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 4-cyanobenzyl chloride with 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified by recrystallization or column chromatography .

Chemical Reactions Analysis

4-cyanobenzyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

4-cyanobenzyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyanobenzyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of key biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-cyanobenzyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide can be compared with other thiadiazine derivatives such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.

Properties

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

(4-cyanophenyl)methyl 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate

InChI

InChI=1S/C14H13N3O4S/c1-10-13(8-17(2)22(19,20)16-10)14(18)21-9-12-5-3-11(7-15)4-6-12/h3-6,8H,9H2,1-2H3

InChI Key

YOLPKZGXOLUKGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)N(C=C1C(=O)OCC2=CC=C(C=C2)C#N)C

Origin of Product

United States

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